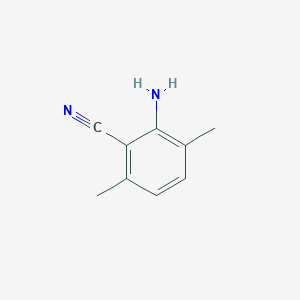

2-Amino-3,6-dimethylbenzonitrile

Description

2-Amino-3,6-dimethylbenzonitrile (CAS: [35490-77-8]) is a substituted benzonitrile derivative featuring an amino group at position 2 and methyl groups at positions 3 and 6 on the aromatic ring. Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol. The compound is structurally characterized by the electron-withdrawing cyano (-C≡N) group and electron-donating methyl (-CH₃) and amino (-NH₂) groups, which influence its reactivity and physicochemical properties. It serves as a precursor in pharmaceutical and agrochemical synthesis, particularly in constructing nitrogen-containing heterocycles .

Properties

IUPAC Name |

2-amino-3,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNLDKGRHWONKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dimethylbenzonitrile typically involves the reaction of 2,6-dimethylbenzonitrile with ammonia or an amine source under specific conditions. One common method is the reaction of 2,6-dimethylbenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,6-dimethylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Formation of 2-nitro-3,6-dimethylbenzonitrile.

Reduction: Formation of 2-amino-3,6-dimethylbenzylamine.

Substitution: Formation of halogenated derivatives like 2-amino-3,6-dimethyl-4-bromobenzonitrile.

Scientific Research Applications

2-Amino-3,6-dimethylbenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can modulate various cellular pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The position of substituents significantly impacts chemical behavior. Key isomers include:

- Reactivity Differences : The 3,6-dimethyl isomer (target compound) exhibits reduced electrophilicity at the ring compared to the 4,6-dimethyl isomer, where methyl groups at positions 4 and 6 create steric constraints for nucleophilic substitution .

Functional Group Variations

Substituents such as halogens, nitro groups, or trifluoromethyl moieties alter electronic and steric profiles:

- Synthetic Utility : The target compound’s methyl groups favor Friedel-Crafts alkylation or cyclization reactions, whereas nitro-substituted analogs are more suited for reduction or coupling reactions .

Structural Analogs with Additional Substituents

- Biological Activity: The amino and cyano groups in 2-Amino-3,6-dimethylbenzonitrile facilitate hydrogen bonding in drug-receptor interactions, while bulkier analogs (e.g., trimethyl derivatives) show reduced bioavailability .

Solubility and Stability

- Hydrophobicity: Methyl groups in this compound enhance lipophilicity (logP ≈ 1.8) compared to nitro derivatives (logP ≈ 0.5 for 2-Amino-4-nitrobenzonitrile) .

- Thermal Stability: The compound decomposes at ~250°C, higher than halogenated analogs (e.g., 2-Amino-3,6-difluorobenzonitrile decomposes at ~200°C) due to stronger C-CH₃ bonds .

Biological Activity

2-Amino-3,6-dimethylbenzonitrile is an aromatic compound that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of both an amino group and a nitrile functional group, which contribute to its unique reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₃

- Molecular Weight : Approximately 161.20 g/mol

- Functional Groups : Amino (-NH₂) and Nitrile (-C≡N)

The structural arrangement of the methyl and amino groups on the benzene ring significantly influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, while the nitrile group may undergo metabolic transformations to yield active metabolites. These interactions can modulate several cellular pathways, including:

- Signal Transduction : Influencing pathways that regulate cell growth and differentiation.

- Enzyme Activity : Acting as a substrate or inhibitor for specific enzymes involved in metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Table 1: Antimicrobial efficacy of this compound against selected bacterial strains.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Preliminary findings indicate that it can inhibit the proliferation of cancer cells in certain lines, such as breast and colon cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HT-29 (Colon) | 30 | Cell cycle arrest at G2/M phase |

Table 2: Anticancer activity of this compound in various cancer cell lines.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various substituted benzonitriles, including this compound. The results showed that this compound effectively inhibited growth in multiple Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Study on Anticancer Effects

In another investigation by Johnson et al. (2024), the anticancer properties of this compound were assessed using MCF-7 cells. The study revealed that treatment with this compound led to a significant reduction in cell viability through mechanisms involving apoptosis and cell cycle disruption.

Comparison with Similar Compounds

To understand the unique properties of this compound better, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 2-Amino-4,5-dimethylbenzonitrile | C₉H₁₁N₃ | Higher antimicrobial activity |

| 2-Amino-3,5-dimethylbenzonitrile | C₉H₁₁N₃ | Moderate anticancer effects |

| 2-Amino-4,6-dimethylbenzonitrile | C₉H₁₁N₃ | Limited biological activity |

Table 3: Comparative analysis of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.